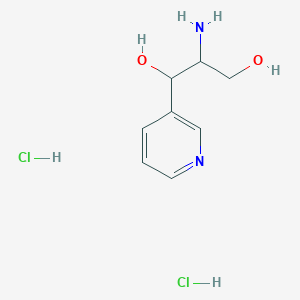

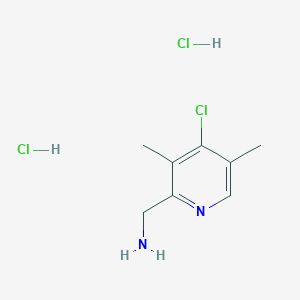

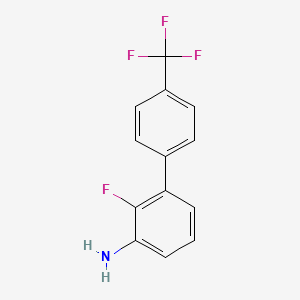

![molecular formula C6H7N5O B1384120 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one CAS No. 5399-91-7](/img/structure/B1384120.png)

6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one

説明

“6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one” is a chemical compound that has been identified in various studies for its potential medicinal properties . It has been found to have in vivo efficacy against visceral leishmaniasis , a disease that affects millions of people across the world, largely in developing nations .

Synthesis Analysis

The synthesis of this compound involves the identification of a 6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine scaffold and its optimization . Another study describes the synthesis of new pyrazolo[3,4-d]pyrimidin-4-amines through the cyclocondensation reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitriles with aryl nitriles .Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2d Mol file or as a computed 3d SD file .科学的研究の応用

Synthesis and Anticancer Activity

Synthesis of 5-Substituted-1H-Pyrazolo[4,3-d]Pyrimidin-7(6H)-one Analogs and Anticancer Evaluation The study by Reddy et al. (2014) focused on the synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones and their evaluation as anticancer agents. They developed a microwave-assisted synthesis strategy and found that the compounds exhibited anticancer activity through apoptosis and inhibition of mTOR, a protein linked to cancer growth.

Catalytic Synthesis

A Catalytic Method for Synthesis of 6-Aryl-1H-Pyrazolo[3,4-d]Pyrimidin-4[5H]-ones In the work by Heravi et al. (2007), a process was developed to synthesize derivatives of 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones. They used heteropolyacids as a catalyst to facilitate the reaction, contributing to the efficient synthesis of these compounds.

Synthesis for Biological Activity Study

Synthesis and Biological Activity of Pyrazolo[3,4-d]Pyrimidine Ribonucleosides The study by Petrie et al. (1985) focused on synthesizing and testing the biological activity of 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides. They found that the guanosine analogs among these compounds showed significant antiviral and antitumor activity in vitro.

Synthesis and Design for Cognitive Disorders

Design and Discovery of a Selective Brain Penetrant PDE9A Inhibitor for Cognitive Disorders In research by Verhoest et al. (2012), they synthesized and evaluated PF-04447943, a novel PDE9A inhibitor. This compound is reported to have procognitive activity in rodent models and shows promise for treating cognitive disorders.

Adenosine Receptor Affinity

Synthesis and Adenosine Receptor Affinity of Pyrazolo[3,4-d]Pyrimidine Analogues The work of Harden et al. (1991) focused on synthesizing pyrazolo[3,4-d]pyrimidine analogues and testing their affinity for A1 adenosine receptors. They discovered that certain substituents enhanced the compounds' activity, providing insights into the structure-activity relationship.

Antibacterial Evaluation

Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones Synthesis and Antimicrobial Evaluation

Bruni et al. (1996) synthesized a series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones and evaluated their antimicrobial properties. However, they found no significant activity in these compounds against tested microbes (Bruni et al., 1996).

Synthesis for Antifungal Activities

Synthesis and Antifungal Activities of Novel Pyrazolo[3,4-d]Pyrimidin-4(5H)-one Derivatives Wang et al. (2008) developed a novel approach to synthesize 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Their bioassay results indicated high antifungal activity against Botrytis cinerea Pers and Sclerotinia sclerotiorum (Wang et al., 2008).

作用機序

Target of Action

The primary targets of 6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one are Cyclin-dependent kinases (CDKs) and the enzyme xanthine oxidase . CDKs are essential for cell proliferation and are appealing targets for cancer treatment . Xanthine oxidase is involved in purine metabolism .

Mode of Action

this compound interacts with its targets by binding to them and inhibiting their activity . It fits into the CDK2 active site through essential hydrogen bonding .

Biochemical Pathways

The compound affects the cell cycle progression pathway by inhibiting CDK2, leading to a significant alteration in cell cycle progression . It also impacts purine metabolism by inhibiting xanthine oxidase .

Pharmacokinetics

It’s worth noting that the compound showed efficacy when orally dosed in a mouse model of visceral leishmaniasis , suggesting it has suitable bioavailability.

Result of Action

The result of the action of this compound is the inhibition of cell proliferation, as evidenced by its cytotoxic activities against various cell lines . It also induces apoptosis within cells .

生化学分析

Biochemical Properties

6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases (CDKs). CDKs are essential enzymes that regulate the cell cycle, and their dysregulation is often associated with cancer. This compound has been shown to inhibit CDK2/cyclin A2, leading to the suppression of cell proliferation in various cancer cell lines . The interaction between this compound and CDK2 involves hydrogen bonding with key amino acids in the active site, which stabilizes the inhibitor-enzyme complex and prevents substrate phosphorylation .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death pathways . It affects cell signaling pathways by inhibiting CDK2, which leads to the accumulation of cells in the G1 phase and prevents their progression to the S phase . Additionally, this compound influences gene expression by modulating the activity of transcription factors that are regulated by CDKs .

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding interactions with CDK2. The compound fits into the ATP-binding pocket of CDK2, forming hydrogen bonds with residues such as Leu83, which are critical for its inhibitory activity . This binding prevents the phosphorylation of CDK2 substrates, thereby inhibiting the kinase activity and blocking cell cycle progression . The inhibition of CDK2 by this compound also leads to changes in gene expression, as CDKs are involved in the regulation of transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may diminish over time as cells develop resistance mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . There is a threshold dose above which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dose optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The enzymes responsible for its metabolism include cytochrome P450 isoforms, which facilitate the conversion of the compound into more water-soluble metabolites for excretion . The metabolic flux of this compound can influence its bioavailability and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . Transporters such as P-glycoprotein can affect the compound’s localization and accumulation in specific tissues . The distribution of this compound is influenced by its lipophilicity and binding to plasma proteins, which can impact its therapeutic concentration at target sites .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . The localization of this compound within the cell is essential for its ability to inhibit CDK2 and exert its therapeutic effects .

特性

IUPAC Name |

6-amino-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-11-4-3(2-8-11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAZXEOBCQIOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=O)NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277918 | |

| Record name | MLS002637779 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5399-91-7 | |

| Record name | MLS002637779 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002637779 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

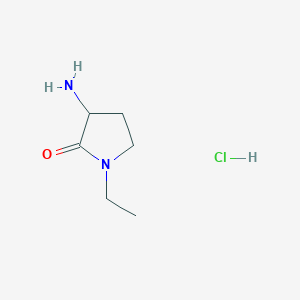

![6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine HCl](/img/structure/B1384042.png)

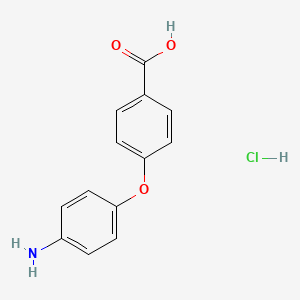

![6-amino-2-[(2-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384044.png)

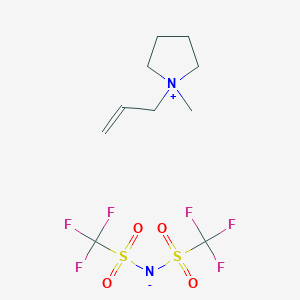

![1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea](/img/structure/B1384046.png)

![3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1384051.png)